2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine, thiazole, and trifluoroacetic acid
Mechanism of Action
Target of Action
Azetidine derivatives have been used in the synthesis of various pharmaceutically active agents .
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of “2-(Azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid”. The azetidine ring in the compound could potentially interact with biological targets in a unique manner due to its strained ring structure .
Biochemical Pathways
Azetidine derivatives have been found to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1,3-thiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1,3-thiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: These compounds share the azetidine ring and have similar chemical properties.
Thiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Trifluoroacetic acid derivatives: These compounds share the trifluoroacetic acid moiety and have similar reactivity.
Uniqueness
2-(Azetidin-3-yloxy)-1,3-thiazole is unique due to its combination of azetidine, thiazole, and trifluoroacetic acid moieties. This unique structure imparts specific chemical and biological properties that are not found in other compounds .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-1,3-thiazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.C2HF3O2/c1-2-10-6(8-1)9-5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYKACGUIBBVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CS2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.